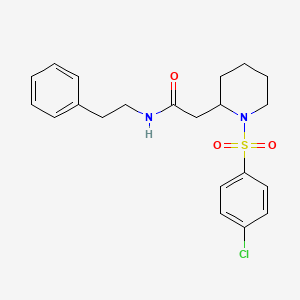

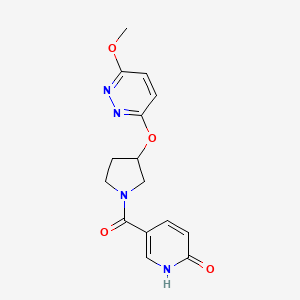

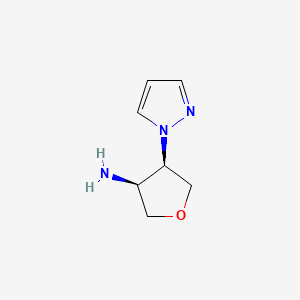

![molecular formula C16H19F3N2OS B2649101 N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide CAS No. 439109-04-3](/img/structure/B2649101.png)

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide” is a compound that has been studied in the context of its interactions with the enzyme acetylcholinesterase (AChE). It has been found to have a high selective uptake in the murine B16F0 melanoma tumor . This compound is part of a class of N-trifluoromethyl amines and azoles, which are underexplored in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Reactions

- The preparation of esters of carboxylic and phosphoric acid through reactions involving diethyl azodicarboxylate and various alcohols underlines a methodology that could be adapted for modifying or synthesizing derivatives of the target compound (O. Mitsunobu & M. Yamada, 1967).

- Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides showcases a reaction pathway that might be relevant for introducing amine functionalities into the benzothiophene carboxamide structure (Xiang Wang and R. Widenhoefer, 2004).

Supramolecular Chemistry and Self-assembly

- Supramolecular microtubes based on 1,3,5-benzenetricarboxamides with peripheral tertiary N,N-dialkyl-ethylamino substituents highlight the self-assembly properties that could be relevant for materials science applications or drug delivery systems involving similar structural features (Andreas O. Frank et al., 2020).

Photophysical Properties

- The study of N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives as fluorescence probes demonstrates the potential of diethylaminoethyl-substituted compounds in sensing applications, such as monitoring pH, temperature, and solvent polarity (Liming Huang & S. Tam‐Chang, 2010).

Anticancer Activity

- DFT studies and simulations of a carboxamide derivative with potential anticancer activity underline the importance of computational chemistry in evaluating the bioactivity and mechanism of action of complex organic molecules, suggesting a similar approach could be beneficial for studying the target compound (J. S. Al‐Otaibi et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2OS/c1-3-21(4-2)8-7-20-15(22)14-10-11-9-12(16(17,18)19)5-6-13(11)23-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBZGKUNFGFVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

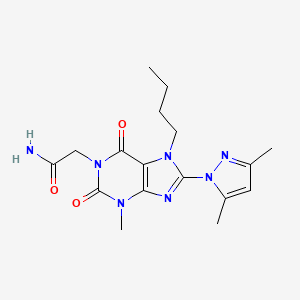

![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)

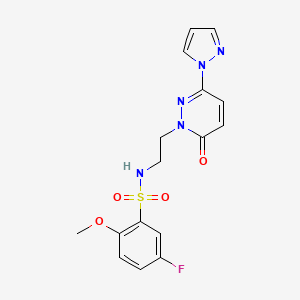

![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)

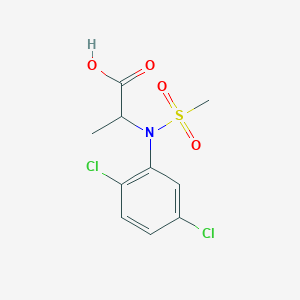

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)